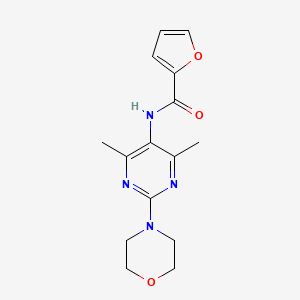

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-10-13(18-14(20)12-4-3-7-22-12)11(2)17-15(16-10)19-5-8-21-9-6-19/h3-4,7H,5-6,8-9H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZZTDZCRKLPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the morpholine and dimethyl groups. The furan ring is then attached via a carboxamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: The compound’s pharmacological properties are of interest for developing new therapeutic agents. It may exhibit activity against various diseases, including cancer and infectious diseases.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understanding its full potential.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide and related compounds from the evidence:

Structural and Functional Insights

- Its dimethyl groups enhance lipophilicity compared to the trifluoromethylphenyl group in ’s compound, which improves solubility but increases metabolic vulnerability .

- Morpholine vs. Sulfonamide Linkers: The morpholine group in the target compound provides a polar, non-acidic moiety, contrasting with the sulfonamide in , which may engage in hydrogen bonding or act as a leaving group in covalent inhibition .

- Furan vs.

Pharmacokinetic and Thermodynamic Considerations

While experimental data (e.g., logP, solubility) are unavailable for the target compound, comparisons with analogs suggest:

- Solubility : Morpholine and furan groups likely confer moderate aqueous solubility, superior to fully aromatic sulfonamides () but inferior to peptidomimetics with polar backbones () .

- Metabolic Stability : The absence of ester or labile halogen groups (cf. ’s bromo substituent) may improve metabolic stability compared to halogenated analogs .

Research Findings and Limitations

- Kinase Inhibition : Pyrimidine-morpholine hybrids are documented in kinase inhibitor patents (e.g., mTOR, PI3K), though the furan-carboxamide substitution in the target compound remains underexplored .

- Antimicrobial Activity : Sulfonamide-pyrimidine analogs () show broad-spectrum antibacterial effects, but the target compound’s furan group may shift activity toward fungal targets due to altered membrane permeability .

- Synthetic Challenges : The morpholine-pyrimidine scaffold is synthetically accessible via nucleophilic substitution, but regioselective dimethylation at positions 4 and 6 requires precise temperature control .

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in research.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following are key steps in the synthesis process:

- Formation of the Pyrimidine Ring : This involves cyclization reactions with suitable precursors.

- Introduction of the Morpholine Ring : Achieved through nucleophilic substitution reactions.

- Attachment of the Furan Ring : This is done via coupling reactions, often using furan derivatives.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In vitro assays demonstrated that related compounds showed high potency against various cancer cell lines, including A549 (lung cancer) and HCC827, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 |

| Compound 6 | HCC827 | 5.13 ± 0.97 |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.

- DNA Interaction : Similar compounds have shown the ability to bind within the minor groove of DNA, influencing cellular processes related to growth and apoptosis .

Case Studies

Several case studies have highlighted the biological efficacy of this class of compounds:

- Study on Lung Cancer Cells : A study evaluated the effects of various morpholino-pyrimidine derivatives on lung cancer cell lines, revealing that certain substitutions on the furan ring enhanced antitumor activity while maintaining lower toxicity towards normal fibroblast cells .

- Comparative Analysis : Research comparing furan-based compounds with thiophene derivatives indicated that furan-containing structures often displayed superior biological activity in terms of selectivity and potency against cancer cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)furan-2-carboxamide with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrimidine precursors and functionalization with morpholine and furan moieties. Critical parameters include solvent selection (e.g., DMF for solubility), temperature control (70–90°C for coupling reactions), and catalyst optimization (e.g., EDCI/HOBt for amide bond formation). Post-reaction purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1650 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural elucidation .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase profiling). Follow with target-specific assays, such as fluorescence polarization for binding affinity to proteins like PI3K or mTOR. Dose-response curves (IC₅₀) and selectivity indices against related enzymes should be calculated .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

- Methodological Answer : Low yields in amide coupling may arise from steric hindrance or poor nucleophile activation. Strategies include:

- Using coupling agents like HATU instead of EDCI for bulky substrates.

- Pre-activating the carboxylic acid with DIPEA in anhydrous THF.

- Microwave-assisted synthesis (30 min at 100°C) to enhance reaction efficiency .

Q. What strategies are employed to resolve contradictions between in vitro and in vivo activity data?

- Methodological Answer : Discrepancies may stem from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Conducting metabolic stability assays (e.g., liver microsomes) to identify degradation pathways.

- Modifying the compound with prodrug strategies (e.g., esterification of the furan carboxamide) to enhance absorption.

- Performing pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and efficacy .

Q. How do structural modifications at the morpholino or furan positions influence target binding affinity?

- Methodological Answer :

- Morpholino substituents : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of morpholine enhances hydrophobic interactions with kinase ATP-binding pockets.

- Furan modifications : Replacing the furan with thiophene increases π-stacking but may reduce solubility. Methylation at the 5-position of the furan ring improves metabolic stability .

Q. What computational approaches are used to predict binding modes with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with targets like DNA polymerase or viral proteases. Key steps include:

- Generating ligand conformers with OMEGA software.

- Validating docking poses using free-energy calculations (MM-GBSA).

- Cross-referencing with experimental SAR data to refine predictions .

Data Contradiction Analysis Framework

- Case Example : If in vitro assays show potent inhibition but in vivo efficacy is lacking, consider:

- Solubility limitations : Use dynamic light scattering (DLS) to assess aggregation.

- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify promiscuity.

- Tissue penetration : Measure compound concentration in target tissues via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.